molecular formula C20H24N2O2 B11550677 4-(4-methoxy-2-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide

4-(4-methoxy-2-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide

Cat. No.: B11550677
M. Wt: 324.4 g/mol
InChI Key: AFMHVEVLHLUASH-KGENOOAVSA-N
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Description

4-(4-methoxy-2-methylphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide is an organic compound with a complex structure that includes methoxy, methyl, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxy-2-methylphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide typically involves the reaction of 4-methoxy-2-methylphenyl isocyanate with an appropriate hydrazide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) in a solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxy-2-methylphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(4-methoxy-2-methylphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-methoxy-2-methylphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-2-methylphenyl isocyanate
  • 2-methoxyphenyl isocyanate
  • (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol

Uniqueness

4-(4-methoxy-2-methylphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

4-(4-methoxy-2-methylphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]butanamide

InChI

InChI=1S/C20H24N2O2/c1-15-7-9-17(10-8-15)14-21-22-20(23)6-4-5-18-11-12-19(24-3)13-16(18)2/h7-14H,4-6H2,1-3H3,(H,22,23)/b21-14+

InChI Key

AFMHVEVLHLUASH-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CCCC2=C(C=C(C=C2)OC)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CCCC2=C(C=C(C=C2)OC)C

Origin of Product

United States

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